N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide
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Description
“N’-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a butanoyl group, a carbohydrazide group, and a methylphenoxy group. The exact structure would depend on the specific locations of these groups on the pyridine ring .Chemical Reactions Analysis
Pyridine and its derivatives are known to undergo several types of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “N’-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide” would undergo would depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of similar compounds .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-7-9-14(10-8-13)23-12-4-6-16(21)19-20-17(22)15-5-2-3-11-18-15/h2-3,5,7-11H,4,6,12H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDQYHUVBFLIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331022 |
Source
|
Record name | N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85270043 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
853591-14-7 |
Source
|
Record name | N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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